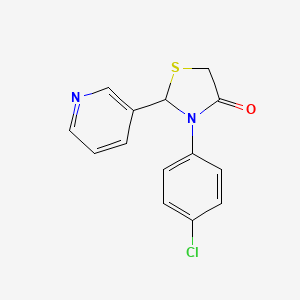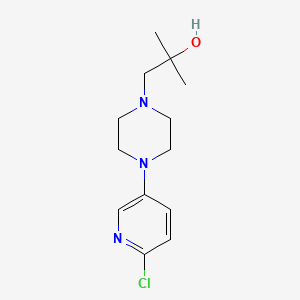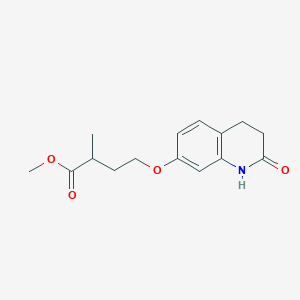
2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide
Descripción general
Descripción
2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide is a synthetic organic compound with a thiazole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide typically involves the reaction of 2-amino-4-methylthiazole with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and intermediates.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methyl-N-phenyl-5-pyrimidinecarboxamide: Similar structure but with a pyrimidine ring instead of a thiazole ring.
(2S)-2-Amino-4-methyl-N-phenylpentanamide: A peptide with a similar amino and phenylmethyl substitution but different core structure.
Uniqueness
2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide is unique due to its thiazole ring, which imparts specific chemical and biological properties. The presence of the thiazole ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
21709-39-7 |
|---|---|
Fórmula molecular |
C12H13N3OS |
Peso molecular |
247.32 g/mol |
Nombre IUPAC |
2-amino-N-benzyl-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H13N3OS/c1-8-10(17-12(13)15-8)11(16)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,15)(H,14,16) |
Clave InChI |
CZIFOKIOABZOAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N)C(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[4-(Hydroxymethyl)phenoxy]propan-2-one](/img/structure/B8702591.png)


